molecular formula C3H9N3OS B8612598 N-(2-Hydroxyethyl)hydrazinecarbothioamide CAS No. 6926-55-2

N-(2-Hydroxyethyl)hydrazinecarbothioamide

Cat. No. B8612598
Key on ui cas rn: 6926-55-2
M. Wt: 135.19 g/mol
InChI Key: IQONCRYQQRHTQV-UHFFFAOYSA-N
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Patent
US04443443

Procedure details

A mixture of 4-(2-hydroxyethyl) thiosemicarbazide (10.3 g), benzyl chloride (10.6 g), water (30 ml) and methanol (60 ml) was stirred for 20 hours at room temperature to give a homogeneous solution containing benzyl N-(2-hydroxyethyl) thiocarbazimidate. The solution was ice-cooled and thereto was little by little added sodium nitrate (5.24 g) with stirring and then dropwise added conc. hydrochloric acid (3.5 ml) over a period of 30 mimetes. The resulting mixture was stirred for an hour under ice-cooling. To the reaction mixture were added potassium carbonate (18 g) and water (30 ml). The mixture was stirred and then concentrated under reduced pressure. The concentrate was extracted with chloroform and the extract was washed with water, dried over magnesium sulfate and then evaporated under reduced pressure. The residual oil was subjected to column chromatography on silica gel. The fractions containing the object compound were collected to give an oil of 1-(2-hydroxyethyl)-5-benzylthio-1H-tetrazole (12.1 g).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
benzyl N-(2-hydroxyethyl) thiocarbazimidate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.24 g
Type
reactant
Reaction Step Three
Quantity
3.5 mL
Type
reactant
Reaction Step Four
[Compound]
Name
30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
18 g
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][NH:4][C:5](=[S:8])[NH:6][NH2:7].[CH2:9](Cl)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[N+:17]([O-])([O-])=O.[Na+].Cl.C(=O)([O-])[O-].[K+].[K+]>O.CO>[OH:1][CH2:2][CH2:3][N:4]1[C:5]([S:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[N:6][N:7]=[N:17]1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
OCCNC(NN)=S
Name
Quantity
10.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
benzyl N-(2-hydroxyethyl) thiocarbazimidate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
5.24 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Step Four
Name
Quantity
3.5 mL
Type
reactant
Smiles
Cl
Name
30
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
18 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 20 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a homogeneous solution
TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for an hour under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The mixture was stirred
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The concentrate was extracted with chloroform
WASH
Type
WASH
Details
the extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The fractions containing the object compound
CUSTOM
Type
CUSTOM
Details
were collected

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
OCCN1N=NN=C1SCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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